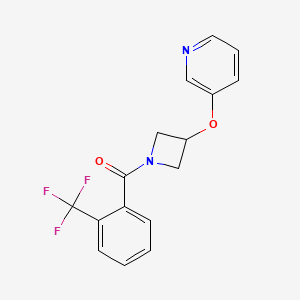
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as PF-06282999, is a small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell growth, survival, and metabolism.
Wirkmechanismus
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its pharmacological effects by selectively inhibiting the AKT pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. AKT is activated by various growth factors, cytokines, and hormones, and it regulates multiple downstream effectors, including mTOR, GSK-3β, and FOXO. By inhibiting AKT, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone blocks the downstream signaling events that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and the promotion of apoptosis.
Biochemical and physiological effects:
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been shown to have potent and selective inhibitory effects on the AKT pathway in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes, and to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a potent and selective inhibitor of the AKT pathway, making it a valuable tool for studying the role of this pathway in various diseases. It has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well-defined. However, like all small molecule inhibitors, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has some limitations for lab experiments. For example, it may have off-target effects on other signaling pathways, and it may not accurately reflect the complexity of the disease in vivo.
Zukünftige Richtungen
There are several future directions for the development of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone as a therapeutic agent. First, further studies are needed to evaluate its efficacy and safety in clinical trials for various diseases. Second, the combination of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone with other therapeutic agents may enhance its efficacy and reduce its toxicity. Third, the identification of biomarkers that predict the response to (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone may help to personalize its use in individual patients. Fourth, the development of more potent and selective AKT inhibitors may provide new opportunities for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves several steps, including the preparation of the pyridine-3-ol intermediate, the coupling of the intermediate with the azetidine-1-carboxylic acid, and the final coupling with the trifluoromethylphenylmethanone. The final product is obtained in high yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c17-16(18,19)14-6-2-1-5-13(14)15(22)21-9-12(10-21)23-11-4-3-7-20-8-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOFNUHGAXDEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

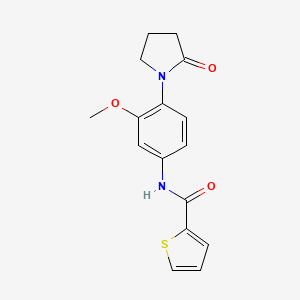
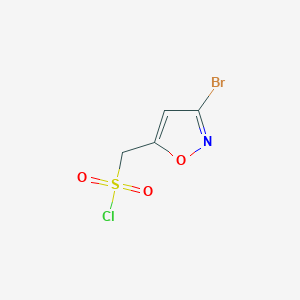
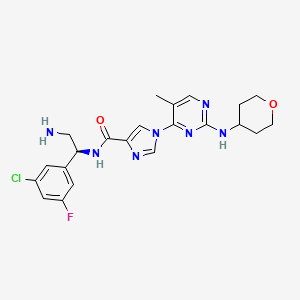


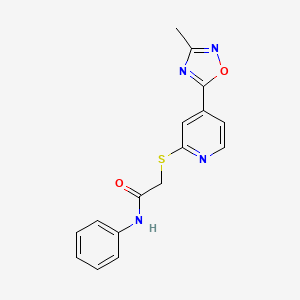
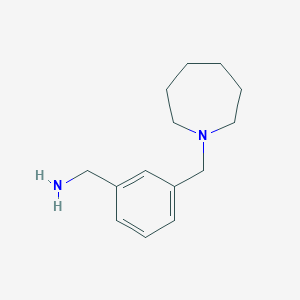


![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)
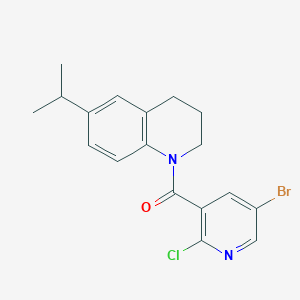


![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)